3-Amino-5-iodo-4-methoxybenzonitrile

Catalog No.
S12815610
CAS No.
26168-89-8
M.F
C8H7IN2O
M. Wt
274.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-iodo-4-methoxybenzonitrile

CAS Number

26168-89-8

Product Name

3-Amino-5-iodo-4-methoxybenzonitrile

IUPAC Name

3-amino-5-iodo-4-methoxybenzonitrile

Molecular Formula

C8H7IN2O

Molecular Weight

274.06 g/mol

InChI

InChI=1S/C8H7IN2O/c1-12-8-6(9)2-5(4-10)3-7(8)11/h2-3H,11H2,1H3

InChI Key

QTHZYCGQVCZNOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)C#N)N

3-Amino-5-iodo-4-methoxybenzonitrile is an organic compound with the molecular formula C9_9H8_8I N2_2O. It features an amino group, an iodine atom, and a methoxy group attached to a benzene ring with a nitrile functional group. This compound is noteworthy for its potential applications in medicinal chemistry and materials science due to the unique properties imparted by the iodine and methoxy substituents. The presence of the amino group enhances its reactivity, allowing it to participate in various chemical transformations.

  • Substitution Reactions: The amino and iodo groups can engage in nucleophilic and electrophilic substitution reactions, respectively. This allows for the introduction of different functional groups at specific positions on the aromatic ring.
  • Oxidation and Reduction: Under appropriate conditions, this compound can undergo oxidation or reduction, leading to various derivatives. For instance, oxidation can convert the amino group into a nitro or imine functional group, while reduction can yield amines or alcohols.

Research into the biological activity of 3-Amino-5-iodo-4-methoxybenzonitrile is ongoing. Preliminary studies suggest that it may exhibit cytotoxic properties against certain cancer cell lines. The compound's ability to form hydrogen bonds and halogen bonds due to its functional groups may influence its interaction with biological targets, potentially affecting cellular pathways related to proliferation and apoptosis .

The synthesis of 3-Amino-5-iodo-4-methoxybenzonitrile typically involves:

  • Iodination of 3-Amino-4-methoxybenzonitrile: This reaction introduces the iodine atom at the 5-position of the benzene ring. Controlled conditions are essential to ensure selectivity.
  • Use of Advanced Techniques: Modern synthetic methods may involve continuous flow reactors and automated systems to enhance yield and purity.

3-Amino-5-iodo-4-methoxybenzonitrile has several applications:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Studies: The compound is studied for its potential therapeutic applications, particularly in cancer research as a precursor for pharmaceutical compounds.
  • Industrial Use: It is utilized in developing new materials and as an intermediate in producing specialty chemicals.

The interaction studies of 3-Amino-5-iodo-4-methoxybenzonitrile focus on its binding affinity to various biomolecules. The unique combination of functional groups allows for diverse interactions, which can be explored through techniques such as molecular docking studies and in vitro assays against specific targets. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects .

Several compounds share structural similarities with 3-Amino-5-iodo-4-methoxybenzonitrile:

Compound NameStructural FeaturesUnique Aspects
2-Amino-5-iodo-4-methoxybenzonitrileSimilar structure with amino group at a different positionDifferent reactivity due to position of amino group
3-Amino-4-methoxybenzonitrileLacks iodine atomAltered chemical properties and reactivity
3-Amino-5-bromo-4-methoxybenzonitrileContains bromine instead of iodineVariations in reactivity due to halogen differences

Uniqueness

3-Amino-5-iodo-4-methoxybenzonitrile is unique due to the presence of the iodine atom, which confers distinct chemical properties compared to its analogs. The combination of amino, iodo, and methoxy groups enables a wide range of chemical transformations and applications across various fields.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

273.96031 g/mol

Monoisotopic Mass

273.96031 g/mol

Heavy Atom Count

12

UNII

586BU43JZD

Dates

Modify: 2024-08-10

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